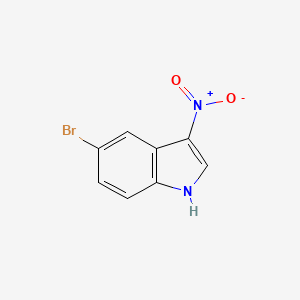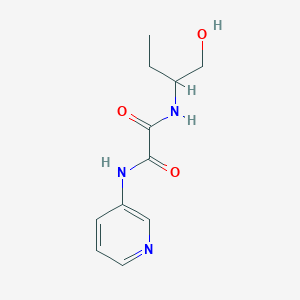
N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of oxalamide and has been synthesized using different methods.
Scientific Research Applications
Structural Insights and Supramolecular Architecture
A study on the crystal structure of a similar compound, bis{4,4′-[oxalylbis(azanediyl)]dipyridinium} octamolybdate, highlighted its supramolecular architecture. The amino and pyridinium groups of the N1,N2-di(pyridinium-4-yl)oxalamide cations form hydrogen bonds with the O atoms of centrosymmetric isopolyoxometalate β-[Mo8O26]4− anions, creating a three-dimensional structure. This study contributes to our understanding of how similar compounds can form complex structures through hydrogen bonding, suggesting potential for creating novel materials with specific properties (Qin, Dong, Li, & Gong, 2010).
Synthesis and Corrosion Inhibition
Another research avenue explores the synthesis of N-alkyl-2-(4-hydroxybut-2-ynyl) pyridinium bromides and investigates their role as corrosion inhibitors for steel in acid solutions. The study demonstrates that these compounds, through optimization using Box–Behnken design, show significant efficiency in corrosion inhibition, indicating the potential for similar oxalamide derivatives in protective applications (Gu et al., 2015).
Oxidation and Catalysis
The potential of similar compounds in oxidation processes was studied through the oxidation of alkenes with H2O2, catalyzed by Mn(II) combined with pyridine-2-carboxylic acid. This system, involving compounds with related structural features, showcases high yields and selectivity under ambient conditions, suggesting that oxalamide derivatives could play a role in efficient and environmentally friendly catalytic processes (Dong et al., 2012).
Antimicrobial and Cytotoxic Activities
The exploration of endophytic metabolites from Botryosphaeria dothidea, including compounds structurally related to N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide, revealed antimicrobial, antioxidant, and cytotoxic activities. This suggests the potential of oxalamide derivatives in developing new antimicrobial and anticancer agents (Xiao et al., 2014).
Conformational Polymorphism
Research on N,N′-bis(pyridin-3-ylmethyl)oxalamide has uncovered two conformational polymorphs, showing how subtle differences in molecular conformation can result in distinct crystalline structures. This study opens up avenues for the design of materials with tailored properties based on conformational polymorphism of oxalamide derivatives (Jotani et al., 2016).
properties
IUPAC Name |
N'-(1-hydroxybutan-2-yl)-N-pyridin-3-yloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-8(7-15)13-10(16)11(17)14-9-4-3-5-12-6-9/h3-6,8,15H,2,7H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSZOEFAEBGXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-hydroxybutan-2-yl)-N2-(pyridin-3-yl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

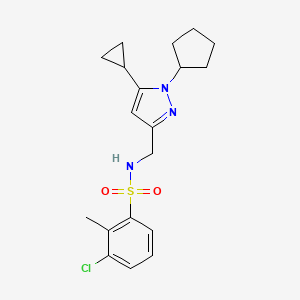

![8-Benzyl-7,7-dimethyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2702537.png)
![2-(1,3,7-Trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2702538.png)
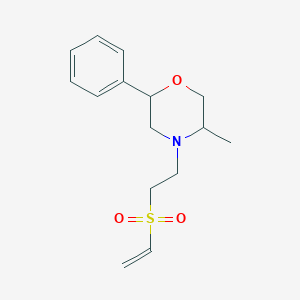

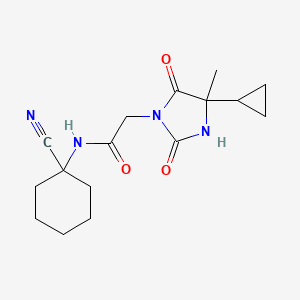
![3-(1,3-Benzodioxol-5-ylmethyl)-6-morpholin-4-yl-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2702544.png)

![methyl 4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B2702550.png)
![ethyl 2-[({5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetyl)amino]benzoate](/img/structure/B2702552.png)
![(E)-methyl 2-(2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702554.png)
